molecular formula C8H7ClN2O2 B12530377 5-Chlorobenzene-1,3-dicarboxamide

5-Chlorobenzene-1,3-dicarboxamide

Cat. No.: B12530377
M. Wt: 198.60 g/mol
InChI Key: HWDSSRXXCAHFEA-UHFFFAOYSA-N
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Description

5-Chlorobenzene-1,3-dicarboxamide is an organic compound with the molecular formula C8H7ClN2O2. It is a derivative of benzene, where two carboxamide groups are attached to the 1 and 3 positions, and a chlorine atom is attached to the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobenzene-1,3-dicarboxamide typically involves the reaction of 5-chloroisophthalic acid with ammonia or an amine under suitable conditions. One common method is to use a dehydrating agent such as thionyl chloride to convert the acid to the corresponding acid chloride, which then reacts with ammonia to form the dicarboxamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory methods but are scaled up to handle larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chlorobenzene-1,3-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorobenzene-1,3-dicarboxamide involves its ability to form hydrogen bonds and interact with various molecular targets. The amide groups can participate in hydrogen bonding, which can influence the compound’s interactions with biological molecules and materials. These interactions can affect the compound’s solubility, stability, and reactivity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzamide: Similar structure but with two chlorine atoms instead of one.

    5-Aminobenzene-1,3-dicarboxamide: Similar structure but with an amino group instead of a chlorine atom.

    Benzene-1,3,5-tricarboxamide: Similar structure but with three carboxamide groups.

Uniqueness

5-Chlorobenzene-1,3-dicarboxamide is unique due to the presence of both chlorine and carboxamide groups, which provide distinct chemical and physical properties. The chlorine atom can participate in various substitution reactions, while the carboxamide groups can form hydrogen bonds, making the compound versatile for different applications .

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

5-chlorobenzene-1,3-dicarboxamide

InChI

InChI=1S/C8H7ClN2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H,(H2,10,12)(H2,11,13)

InChI Key

HWDSSRXXCAHFEA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)Cl)C(=O)N

Origin of Product

United States

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